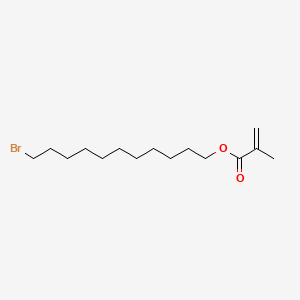

11-Bromoundecyl methacrylate

CAS No.: 33795-49-2

Cat. No.: VC1673330

Molecular Formula: C15H27BrO2

Molecular Weight: 319.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33795-49-2 |

|---|---|

| Molecular Formula | C15H27BrO2 |

| Molecular Weight | 319.28 g/mol |

| IUPAC Name | 11-bromoundecyl 2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C15H27BrO2/c1-14(2)15(17)18-13-11-9-7-5-3-4-6-8-10-12-16/h1,3-13H2,2H3 |

| Standard InChI Key | MBGPMDXXPUWUIJ-UHFFFAOYSA-N |

| SMILES | CC(=C)C(=O)OCCCCCCCCCCCBr |

| Canonical SMILES | CC(=C)C(=O)OCCCCCCCCCCCBr |

Introduction

Chemical Structure and Properties

11-Bromoundecyl methacrylate possesses distinctive structural features that contribute to its chemical behavior and applications. Its long carbon chain with a terminal bromine atom, coupled with the methacrylate functionality, enables diverse chemical transformations and polymerization processes.

Basic Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 33795-49-2 |

| IUPAC Name | 11-bromoundecyl 2-methylprop-2-enoate |

| Molecular Formula | C₁₅H₂₇BrO₂ |

| Molecular Weight | 319.28 g/mol |

| InChI Key | MBGPMDXXPUWUIJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C(=O)OCCCCCCCCCCCBr |

The compound features a methacrylate group connected to an 11-carbon chain with a terminal bromine atom, providing a reactive site for further functionalization .

Physical Properties

| Property | Value |

|---|---|

| Physical State | Typically a viscous liquid or paste at room temperature |

| Boiling Point | Approximately 360.3°C at 760 mmHg |

| Flash Point | Approximately 171.7°C |

| Vapor Pressure | 2.25 × 10⁻⁵ mmHg at 25°C |

These physical characteristics influence the handling and processing of this compound in laboratory and industrial settings .

Synthesis Methods

The synthesis of 11-bromoundecyl methacrylate typically follows established esterification procedures with specific precursors and reaction conditions.

Primary Synthetic Route

The most common synthesis pathway involves the esterification of 11-bromoundecanol with methacryloyl chloride. The reaction proceeds as follows:

-

11-bromoundecanol reacts with methacryloyl chloride

-

Reaction occurs in the presence of a base (typically triethylamine) to neutralize the hydrochloric acid formed

-

The process is typically carried out in anhydrous conditions using THF or dichloromethane as solvents

-

Reaction is conducted at room temperature under a nitrogen atmosphere to prevent premature polymerization

Reaction Parameters and Conditions

| Parameter | Typical Conditions |

|---|---|

| Reactants | 11-bromoundecanol and methacryloyl chloride |

| Molar Ratio | 1:1.2 (alcohol:acid chloride) |

| Solvent | Anhydrous THF or dichloromethane |

| Catalyst/Base | Triethylamine |

| Temperature | Room temperature (20-25°C) |

| Atmosphere | Inert (nitrogen or argon) |

| Reaction Time | 24-48 hours |

This synthetic procedure has been well-documented in research literature, providing consistent yields and purity suitable for further applications .

Chemical Reactivity

The reactivity of 11-bromoundecyl methacrylate is defined by its two primary functional groups: the terminal bromine atom and the methacrylate moiety. These groups enable various chemical transformations that contribute to the compound's versatility.

Substitution Reactions

The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions:

-

Can undergo SN2 reactions with nucleophiles such as amines, thiols, or alkoxides

-

Reactions typically proceed in polar aprotic solvents like DMF or DMSO

-

Forms functionalized derivatives with various nucleophiles

-

Substitution reactions modify the terminal functionality while preserving the methacrylate group

Polymerization Reactions

The methacrylate group readily participates in free radical polymerization:

-

Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide facilitate polymerization

-

Polymerization typically occurs in solvents like toluene or ethyl acetate under inert atmosphere

-

Forms homopolymers or copolymers with other monomers

-

The bromine functionality remains available for post-polymerization modifications

Reaction Products

Reactions of 11-bromoundecyl methacrylate yield various products depending on the reaction conditions and reagents:

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Nucleophilic Substitution | Sodium azide | 11-azidoundecyl methacrylate |

| Nucleophilic Substitution | Potassium thiolate | 11-thioalkylundecyl methacrylate |

| Nucleophilic Substitution | Primary amines | 11-aminoalkylundecyl methacrylate |

| Polymerization | AIBN/Benzoyl peroxide | Poly(11-bromoundecyl methacrylate) |

| Copolymerization | Other acrylates/methacrylates | Functionalized copolymers |

These reactions highlight the compound's versatility as a reactive intermediate in organic synthesis and polymer chemistry .

Applications

11-Bromoundecyl methacrylate finds diverse applications across multiple scientific and industrial domains due to its functional versatility.

Polymer Chemistry

The compound serves as a key monomer for producing functionalized polymers with tailored properties:

-

Acts as a precursor for polymers with pendant bromine groups

-

Enables the synthesis of reactive polymer platforms for further functionalization

-

Facilitates the preparation of homopolymers and copolymers with controlled architectures

-

Contributes to the development of stimuli-responsive polymeric materials

Surface Modification

11-Bromoundecyl methacrylate plays a significant role in modifying surfaces to introduce reactive sites:

-

Used in the functionalization of various substrates including glass, silicon, and metal surfaces

-

Enables the introduction of bromine functionalities that serve as reactive handles for subsequent modifications

-

Facilitates the preparation of surfaces with controlled hydrophobicity/hydrophilicity

-

Contributes to the development of novel coatings with specific properties

Biomedical Applications

The compound has emerged as a valuable precursor in biomedical research:

-

Used in developing drug delivery systems through the formation of functionalized hydrogels

-

Employed in creating biomaterials with controlled degradation profiles

-

Facilitates the synthesis of biocompatible scaffolds for tissue engineering

-

Enables the preparation of materials with specific biological interfaces

Materials Science

In advanced materials development, 11-bromoundecyl methacrylate contributes to materials with enhanced properties:

-

Used in creating advanced polymeric materials with specific physical characteristics

-

Facilitates the synthesis of materials with controlled permeability and mechanical strength

-

Enables the development of responsive materials for sensing applications

-

Contributes to the preparation of composite materials with enhanced interfacial properties

Environmental Aspects

Recent research has highlighted the environmental implications of 11-bromoundecyl methacrylate and its polymeric derivatives.

Microplastics Research

Studies have identified polymers derived from 11-bromoundecyl methacrylate in environmental samples:

-

Poly(11-bromoundecyl methacrylate) (PBMA) has been detected in sewage sludge samples

-

PBMA accounted for approximately 23.63% of total microplastics detected in some studies

-

These findings raise concerns about the environmental persistence of PBMA-based materials

-

Research suggests potential ecological implications related to these microplastics

Environmental Fate

The environmental behavior of 11-bromoundecyl methacrylate and its polymers warrants consideration:

| Environmental Aspect | Observations |

|---|---|

| Persistence | Polymers show significant environmental persistence |

| Distribution | Detected primarily in sewage treatment sludge |

| Degradation | Slow degradation rates observed in environmental conditions |

| Bioaccumulation | Limited data on bioaccumulation potential |

These environmental considerations highlight the importance of responsible use and disposal of materials containing this compound .

Research Applications

11-Bromoundecyl methacrylate has been utilized in various innovative research applications as documented in scientific literature.

Two-Dimensional Polymers

Research has demonstrated the use of 11-bromoundecyl methacrylate derivatives in the synthesis of two-dimensional polymers (2DSPs):

-

Employed in creating gemini monomers [N,N'-bis(11-(methacryloyloxy)undecyl)-N,N,N',N'-tetramethylethane-diaminium bromide]

-

These monomers arrange in bilayers at solid-liquid interfaces and undergo polymerization

-

Result in highly cross-linked single bilayers of freestanding two-dimensional polymers

-

This approach obviates the need for crystallinity in 2DSP synthesis

Functionalized Hydrogels

The compound has been utilized in developing multifunctional hydrogels:

-

Used to synthesize amphiphilic monomers containing isothiouronium groups

-

These monomers are copolymerized with poly(ethylene glycol) diacrylate (PEGDA)

-

Resulting hydrogels exhibit accessible functional groups for specific applications

-

The isothiouronium groups can be transformed into thiols for further functionalization

Analytical Applications

Analytical methods have been developed specifically for 11-bromoundecyl methacrylate:

-

Gas chromatography methods for determining antioxidants (topanol A and topanol O) in 11-bromoundecyl methacrylate

-

Techniques involve using capillary gas chromatography columns with temperature gradients

-

Methods allow for quantitation at concentrations of approximately 250 ppm

-

These analytical approaches facilitate quality control in commercial production

Comparison with Similar Compounds

Understanding the relationship between 11-bromoundecyl methacrylate and structurally related compounds provides context for its unique properties and applications.

Structural Analogues

Several compounds share structural similarities with 11-bromoundecyl methacrylate:

| Compound | Key Structural Differences | Distinctive Properties |

|---|---|---|

| 11-Bromoundecyl acrylate | Lacks methyl group on the vinyl moiety | Higher reactivity in polymerization |

| 11-Bromoundecyl acetate | Contains acetate instead of methacrylate group | Lacks polymerizable functionality |

| 11-Chloroundecyl methacrylate | Contains chlorine instead of bromine | Lower reactivity in substitution reactions |

| 11-Iodoundecyl methacrylate | Contains iodine instead of bromine | Higher reactivity in substitution reactions |

These structural variations result in different reactivity patterns and applications in synthesis and materials science .

Functional Comparisons

The functional properties of 11-bromoundecyl methacrylate can be compared with those of related compounds:

-

Higher reactivity in nucleophilic substitution reactions compared to chloro analogues

-

Lower reactivity in substitution reactions compared to iodo analogues

-

Lower polymerization rate compared to acrylate analogues

-

Higher stability compared to acrylate analogues

-

Unique balance between reactivity and stability makes it valuable for specific applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume